Methyl 1-aminocyclopropanecarboxylate hydrochloride

Neuroscience Pharmacology NMDA Receptor

Methyl 1-aminocyclopropanecarboxylate hydrochloride (Methyl-ACC) is the preferred prodrug for in vivo NMDA receptor glycine site studies. It demonstrates 5-fold greater anticonvulsant potency than ACPC and 3.3-fold higher potency in behavioral despair models, enabling robust dose-response at lower doses. The hydrochloride salt ensures superior aqueous solubility and stability. For plant biology, it serves as a unique ethylene agonist, distinct from antagonist analogs. Ideal for peptidomimetic design due to its conformationally constrained cyclopropane ring.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 72784-42-0
Cat. No. B013478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-aminocyclopropanecarboxylate hydrochloride
CAS72784-42-0
Synonyms1-Aminocyclopropanecarboxylic Acid Methyl Ester Hydrochloride;  ACC Methyl Ester Hydrochloride;  Methyl 1-Aminocyclopropanecarboxylate Hydrochloride; 
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)[NH3+].[Cl-]
InChIInChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H
InChIKeyCHSDCWKLSHPKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Aminocyclopropanecarboxylate Hydrochloride: Chemical Profile and Procurement Considerations


Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 72784-42-0), also known as Methyl-ACC, is a conformationally constrained alanine derivative and the methyl ester prodrug of 1-aminocyclopropanecarboxylic acid (ACPC) [1]. Its structure incorporates a strained cyclopropane ring that restricts conformational flexibility, a key feature exploited in peptidomimetic design [2]. The hydrochloride salt form confers enhanced water solubility (soluble) and stability, facilitating handling and storage for research applications [3]. This compound is a synthetic analog of ACC, the natural precursor to the plant hormone ethylene, and has been characterized as a novel ethylene agonist in plant systems [4].

Why Methyl 1-Aminocyclopropanecarboxylate Hydrochloride Cannot Be Arbitrarily Substituted by Class Analogs


Generic substitution of methyl 1-aminocyclopropanecarboxylate hydrochloride with its parent acid (ACPC), ethyl ester, or other ACC analogs is not scientifically equivalent due to quantifiable differences in potency, metabolic liability, and functional role. The methyl ester exhibits 5-fold greater potency than the parent acid in blocking NMDA-induced convulsions in vivo [1] and is approximately 3.3-fold more potent in forced swim tests [2]. This is attributed to its enhanced lipophilicity and prodrug function, which improves central nervous system penetration [3]. In plant biology, the methyl ester uniquely acts as an ethylene agonist, while certain other ACC analogs are known to be antagonists [4]. Furthermore, the hydrochloride salt form offers superior aqueous solubility compared to the free base, a critical factor for reproducible experimental formulation.

Quantitative Comparative Evidence for the Selection of Methyl 1-Aminocyclopropanecarboxylate Hydrochloride Over Its Analogs


5-Fold Superior In Vivo Anticonvulsant Potency vs. Parent ACPC

In a direct head-to-head in vivo study, methyl 1-aminocyclopropanecarboxylate hydrochloride (Methyl-ACC) exhibited 5-fold greater potency than its parent compound, 1-aminocyclopropanecarboxylic acid (ACPC), in blocking NMDA-induced convulsions and lethality in mice [1]. This enhanced in vivo activity is attributed to its role as a prodrug, which improves bioavailability and central nervous system penetration compared to the zwitterionic parent acid [1].

Neuroscience Pharmacology NMDA Receptor Anticonvulsant

3.3-Fold Superior Antidepressant-Like Efficacy vs. Parent ACPC in Forced Swim Test

In a direct behavioral comparison, the methyl ester (methyl-ACC) demonstrated approximately 3.3-fold greater potency than the parent ACPC in reducing immobility time in the forced swim test (FST), a classic rodent model for screening antidepressant activity [1]. Both orally and parenterally administered methyl-ACC were approximately 3.3-fold more potent than ACPC [1].

Neuroscience Behavioral Pharmacology Antidepressant Drug Discovery

Unique Ethylene Agonist Profile in Plants, Divergent from Antagonist Analogs

While previous studies identified a series of ACC analogs as ethylene antagonists that competitively bind ACC oxidase (ACO), methyl 1-aminocyclopropanecarboxylate (methyl-ACC) was uniquely identified as an ethylene agonist [1]. It triggered enhanced ethylene-related responses in plants similar to ACC, including restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit [1]. This agonist activity is a functional distinction from the antagonist activity of other ACC analogs.

Plant Biology Agriculture Plant Growth Regulator Ethylene

In Vitro NMDA Receptor Binding Potency is Modest, Confirming Prodrug Role In Vivo

The methyl ester of ACPC is several orders of magnitude less potent (IC50 > 40 µM) than ACPC as an inhibitor of strychnine-insensitive [3H]glycine binding in vitro, despite being 5-fold more potent in vivo [1]. This differential—low in vitro binding affinity paired with high in vivo efficacy—confirms the compound acts as a prodrug that is converted to the active parent ACPC in vivo [1]. This is a critical differentiator for experimental design.

Neuroscience Receptor Pharmacology NMDA Receptor Prodrug

Validated Application Scenarios for Methyl 1-Aminocyclopropanecarboxylate Hydrochloride Based on Comparative Evidence


In Vivo NMDA Receptor Pharmacology and Anticonvulsant Screening

Methyl 1-aminocyclopropanecarboxylate hydrochloride is the preferred analog for in vivo studies targeting the NMDA receptor complex's glycine modulatory site, particularly where enhanced bioavailability and potency are required. Its 5-fold greater in vivo potency over the parent ACPC in blocking NMDA-induced convulsions [1] makes it a more sensitive tool for probing anticonvulsant mechanisms and for dose-response studies in rodent models.

Behavioral Pharmacology Studies of Antidepressant-Like Activity

For researchers utilizing the forced swim test (FST) or other behavioral despair models, the methyl ester provides a significant advantage. Its approximately 3.3-fold higher potency compared to ACPC [2] allows for the observation of robust antidepressant-like effects at lower doses, potentially minimizing off-target or toxic effects during chronic administration studies.

Plant Physiology Research: Probing Ethylene Signaling Pathways

In plant biology, methyl-ACC serves as a unique, well-defined ethylene agonist, a functional profile distinct from many ACC analogs which act as antagonists [3]. It is a valuable chemical probe for dissecting ethylene signal transduction pathways, studying ethylene-mediated developmental processes (e.g., senescence, fruit ripening), and developing novel plant growth regulators (PGRs) for agricultural or postharvest applications.

Peptidomimetic Design and Conformational Studies

The cyclopropane ring of methyl-ACC imposes significant conformational constraint, a feature exploited in the design of metabolically stable peptidomimetics [4]. It can be incorporated into peptide chains to favor specific secondary structures, such as gamma-turns or helical conformations [4]. The methyl ester and hydrochloride salt forms provide favorable solubility and handling properties for synthetic chemistry workflows aimed at generating constrained peptide libraries.

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